10H-azepino[1,2-a]benzimidazole
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Overview
Description
10H-Azepino[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system consisting of an azepine ring and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-azepino[1,2-a]benzimidazole typically involves the fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones with 1,2-dimethyl-1H-benzimidazole. The reaction product is then treated with a base such as morpholine to yield 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides . Another method involves the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles in benzene at 25°C, followed by cyclization in alcohol in the presence of potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 10H-azepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the azepine ring, leading to hydrogenated derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Scientific Research Applications
10H-azepino[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 10H-azepino[1,2-a]benzimidazole involves its interaction with various molecular targets:
Molecular Targets: The compound acts on receptors such as the subtype A receptor of γ-aminobutyric acid (GABA) and the enzyme CYP2D16 (polypeptide 16, gene family 2, subfamily D of cytochrome P450).
Pathways Involved: It influences pathways related to neurotransmission and ion transport, which are crucial for its potential therapeutic effects.
Comparison with Similar Compounds
Imidazo[1,2-a]azepines: These compounds share a similar fused ring structure but differ in the degree of unsaturation and substituents on the azepine ring.
Benzimidazole Derivatives: Compounds like 1H-benzimidazole and its derivatives have similar biological activities but differ in their structural complexity and specific applications.
Uniqueness: 10H-azepino[1,2-a]benzimidazole stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its potential as a multifunctional compound in various fields highlights its significance in scientific research and industrial applications .
Properties
CAS No. |
38673-84-6 |
---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
10H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h1-8H,9H2 |
InChI Key |
RZQQOLDIVLOBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC2=NC3=CC=CC=C3N21 |
Origin of Product |
United States |
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